molecular formula C10H11BO3 B1380966 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde CAS No. 1437051-71-2

1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde

Cat. No. B1380966
Key on ui cas rn: 1437051-71-2
M. Wt: 190.01 g/mol
InChI Key: RYVMJFDGXSBWRC-UHFFFAOYSA-N
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Patent
US08546357B2

Procedure details

To a solution of 3,3,6-trimethylbenzo[c][1,2]oxaborol-1(3H)-ol (6.87 g, 39 mmol) in CCl4 (100 mL) at rt was added benzoyl peroxide (0.944 g, 3.9 mmol) followed by NBS (13.9 g, 78 mmol). The reaction mixture was refluxed for 16 h, cooled to rt and treated with Na2CO3. The aqueous layer was acidified with 3 N HCl to pH of 3 and extracted with EA. The organic layer was washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography over silica gel eluted with DCM-MeOH (20:1) to give 1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde (4.85 g; yield 65.4%) as a pale yellow solid. 1H NMR (500 MHz, CDCl3) δ 10.06 (s, 1H), 8.15 (s, 1H), 8.01 (d, J=8.0 Hz, 1 H), 7.42 (d, J=8.0 Hz, 1 H), 1.58 (s, 6H) ppm. MS: m/z=191.1 (M+1, ESI+).
Quantity
6.87 g
Type
reactant
Reaction Step One
Quantity
0.944 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
13.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:13])[O:6][B:5]([OH:7])[C:4]2[CH:8]=[C:9]([CH3:12])[CH:10]=[CH:11][C:3]1=2.C(OOC(=O)C1C=CC=CC=1)(=[O:21])C1C=CC=CC=1.C1C(=O)N(Br)C(=O)C1.C([O-])([O-])=O.[Na+].[Na+].Cl>C(Cl)(Cl)(Cl)Cl>[OH:7][B:5]1[C:4]2[CH:8]=[C:9]([CH:12]=[O:21])[CH:10]=[CH:11][C:3]=2[C:2]([CH3:13])([CH3:1])[O:6]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
6.87 g
Type
reactant
Smiles
CC1(C2=C(B(O1)O)C=C(C=C2)C)C
Name
Quantity
0.944 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
13.9 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EA
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography over silica gel
WASH
Type
WASH
Details
eluted with DCM-MeOH (20:1)

Outcomes

Product
Name
Type
product
Smiles
OB1OC(C2=C1C=C(C=C2)C=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.85 g
YIELD: PERCENTYIELD 65.4%
YIELD: CALCULATEDPERCENTYIELD 654.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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